(1S,2R)-2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid
CAS No.: 2059917-95-0
Cat. No.: VC4197134
Molecular Formula: C10H16O4
Molecular Weight: 200.234
* For research use only. Not for human or veterinary use.
![(1S,2R)-2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid - 2059917-95-0](/images/structure/VC4197134.png)
Specification
CAS No. | 2059917-95-0 |
---|---|
Molecular Formula | C10H16O4 |
Molecular Weight | 200.234 |
IUPAC Name | (1S,2R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid |
Standard InChI | InChI=1S/C10H16O4/c1-6-5-10(6,7(11)12)8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,11,12)/t6-,10+/m1/s1 |
Standard InChI Key | FOTBJYSXNXESMQ-LDWIPMOCSA-N |
SMILES | CC1CC1(C(=O)O)C(=O)OC(C)(C)C |
Introduction
The compound (1S,2R)-2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid is a complex organic molecule featuring a cyclopropane ring, which is a three-membered ring structure known for its strained and rigid conformation. This compound incorporates a methyl group and a 2-methylpropan-2-yl oxycarbonyl group attached to the cyclopropane ring, along with a carboxylic acid functional group. The specific stereochemistry (1S,2R) indicates the spatial arrangement of these groups around the cyclopropane ring.
Synthesis
The synthesis of (1S,2R)-2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid typically involves several steps, including the formation of the cyclopropane ring and the introduction of the oxycarbonyl and carboxylic acid groups. A common approach might involve:
-
Cyclopropanation: Forming the cyclopropane ring using a suitable precursor.
-
Oxycarbonylation: Introducing the 2-methylpropan-2-yl oxycarbonyl group.
-
Carboxylation: Adding the carboxylic acid group.
Biological Activity
While specific biological activity data for (1S,2R)-2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid are not available, compounds with similar structures, such as cyclopropane derivatives, have shown potential in various biological applications. For example, cyclopropane-containing compounds have been explored for their anti-proliferative effects against certain cancer cell lines .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume